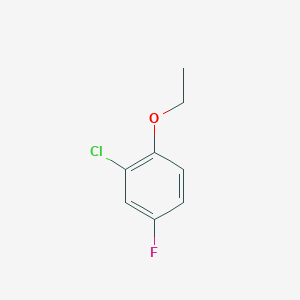

tert-Butyl 3-formylbenzylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl 3-formylbenzylcarbamate involves chemical reactions starting from readily available materials. A practical and scalable method described for a related compound uses a one-pot, two-step telescoped sequence, highlighting the efficiency of these synthetic approaches in producing carbamate compounds (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to tert-butyl 3-formylbenzylcarbamate has been analyzed through techniques such as X-ray crystallography and Hirshfeld surface analysis. These studies reveal how tert-butyl carbamates form distinct crystal structures and how intermolecular interactions, such as hydrogen bonding, contribute to their stability (Dawa El Mestehdi et al., 2022).

Chemical Reactions and Properties

The tert-butyl group in carbamates like tert-butyl 3-formylbenzylcarbamate influences their chemical reactions and properties. For instance, these compounds can participate in various organic synthesis building blocks due to their protective nature and reactivity (Guinchard et al., 2005).

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

-

Synthesis of N-Heterocycles

- Application : While not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butanesulfinamide has been used in the synthesis of N-heterocycles .

- Method of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Results or Outcomes : These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

-

Biosynthesis of (3R,5S)-CDHH

- Application : Again, while not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH] is the key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin .

- Method of Application : Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH .

- Results or Outcomes : The outcomes of this biosynthesis would be beneficial in the production of the lipid-lowering drug rosuvastatin .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system2.

Direcciones Futuras

The future directions of “tert-Butyl 3-formylbenzylcarbamate” are not explicitly mentioned in the search results. However, it is commonly used in laboratory chemicals2, indicating its potential for continued use in research and development.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.

Propiedades

IUPAC Name |

tert-butyl N-[(3-formylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXNWZTJLYRQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383454 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formylbenzylcarbamate | |

CAS RN |

170853-04-0 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)